1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(14-18-10-4-5-11-18)19-12-8-16(9-13-19)23(21,22)15-6-2-1-3-7-15/h1-7,10-11,16H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCGHAORPGJLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine Derivatives
The phenylsulfonyl group is introduced via sulfonylation of 4-aminopiperidine or its derivatives. A representative protocol involves:
- Reagents : 4-Piperidone, benzenesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Procedure :
- Dissolve 4-piperidone (1.0 eq) in DCM under nitrogen.
- Add TEA (2.5 eq) and benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (hexane:ethyl acetate = 3:1) to yield 4-(phenylsulfonyl)piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 12 hours |
| Purification Method | Column Chromatography |
Alternative Routes via Reductive Amination
A patent (WO2011033255A1) describes reductive amination using sodium triacetoxyborohydride (STAB) to functionalize piperidine intermediates:
- React 4-oxopiperidine with benzenesulfonamide in the presence of STAB and acetic acid.
- Achieves 78% yield after recrystallization from ethanol.
Synthesis of 2-(1H-Pyrrol-1-yl)ethanone
Friedel-Crafts Acylation of Pyrrole
Pyrrole undergoes electrophilic substitution using chloroacetyl chloride:
- Conditions : AlCl₃ (catalyst), dichloroethane (DCE), 0°C to room temperature.
- Steps :
Optimization Note : Excessive AlCl₃ leads to over-acylation; stoichiometric control is critical.
Nucleophilic Displacement with Piperidine
The chloro intermediate reacts with 4-(phenylsulfonyl)piperidine:
- Reagents : 2-Chloro-1-(1H-pyrrol-1-yl)ethanone, 4-(phenylsulfonyl)piperidine, K₂CO₃, acetonitrile.
- Procedure :
Mitsunobu Coupling Strategy
An alternative route employs the Mitsunobu reaction to link fragments:
- Components :
- 4-(Phenylsulfonyl)piperidin-1-ol
- 1-(1H-Pyrrol-1-yl)-2-hydroxyethanone
- Reagents : Triphenylphosphine (PPh₃), di-tert-butyl azodicarboxylate (DtBAD), THF.
- Steps :
Advantage : Avoids halogenated intermediates, improving atom economy.
Yield : 65–70%.
Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 5H, phenyl), 6.75–6.65 (m, 2H, pyrrole), 3.85–3.45 (m, 4H, piperidine), 2.95 (s, 2H, COCH₂).
- HRMS (ESI) : m/z calcd. for C₁₇H₂₀N₂O₃S [M+H]⁺: 333.1274; found: 333.1278.
Challenges and Optimization
- Piperidine Reactivity : The electron-withdrawing sulfonyl group reduces piperidine’s nucleophilicity, necessitating elevated temperatures or polar aprotic solvents.
- Pyrrole Stability : Pyrrole’s sensitivity to strong acids/bases requires neutral pH conditions during coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituents, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine and pyrrole compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is , with a molecular weight of 394.5 g/mol. The compound features a piperidine ring substituted with a phenylsulfonyl group and a pyrrole moiety, which contribute to its biological activity.
Cancer Treatment
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit anticancer properties. A study synthesized various pyrrole derivatives and evaluated their effects on tubulin polymerization, which is crucial for cancer cell division. These derivatives showed promising activity against cancer cell lines, suggesting that the compound could be developed as a potential anticancer agent .
Metabolic Disorders
The compound has been investigated for its role in treating metabolic disorders, particularly those related to insulin resistance and obesity. Inhibiting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles in patients with type 2 diabetes and metabolic syndrome. The use of compounds like this compound may help in developing treatments that mitigate these conditions by targeting specific metabolic pathways .
Central Nervous System Disorders
There is growing interest in the potential of this compound to address central nervous system disorders. Its structural features suggest it may interact with G protein-coupled receptors (GPCRs), which are critical targets for drugs treating conditions like Alzheimer's disease and mild cognitive impairment. Compounds that modulate GPCR activity can lead to novel therapeutic strategies for these CNS disorders .
Case Study 1: Anticancer Activity
A study published in the International Journal of Organic Chemistry explored the synthesis of heterocyclic compounds derived from this compound. The research reported that these derivatives exhibited significant anti-human liver cancer activities when tested in vitro, showcasing the compound's potential as a lead structure for further development in oncology .
Case Study 2: Metabolic Syndrome
In another research effort, scientists investigated the effects of various piperidine derivatives on metabolic syndrome parameters. The results indicated that compounds similar to this compound effectively reduced blood glucose levels and improved insulin sensitivity in animal models, highlighting their therapeutic potential for treating type 2 diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine and pyrrole rings contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Piperazine Moieties
Table 1: Key Structural Analogs and Their Features
Substituent Effects on Physicochemical Properties
- In , analogs with 4-methoxy or 4-trifluoromethyl substitutions (e.g., 7e, 7f) showed melting points of 131–167°C, suggesting increased crystallinity compared to unsubstituted variants .
- Pyrrole vs. Tetrazole : Pyrrole’s aromaticity and hydrogen-bonding capacity contrast with tetrazole’s acidity (pKa ~4.9). This difference may influence solubility and target engagement .
- Halogenated Substituents : Bromophenyl analogs (e.g., 7j, 7k) exhibit higher molecular weights (~450–500 Da) and melting points (154–157°C), likely due to increased van der Waals interactions .
Biological Activity
The compound 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from the literature.
Chemical Structure
The molecular formula of the compound is , and its structural representation can be described as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Phenylsulfonyl Group : A phenyl group attached to a sulfonyl functional group.
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
The presence of these functional groups contributes to the compound's diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that phenylsulfonyl groups enhance the anticancer activity of piperidine derivatives by improving their interaction with cellular targets.
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. The compound may exhibit activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that similar compounds can inhibit the growth of resistant strains, making them potential candidates for developing new antimicrobial agents.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound could act as an inhibitor for specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrases and other key enzymes, which can be crucial in treating conditions like glaucoma and certain types of cancer.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the piperidine or pyrrole moieties can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance potency or selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrrole | Increased anticancer activity |
| Halogen substitution on phenyl | Enhanced antimicrobial properties |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various phenylsulfonyl-piperidine derivatives for their anticancer activity against several cancer cell lines. The results indicated that compounds with a pyrrole moiety exhibited significantly higher cytotoxicity compared to those without it. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
In another study published in Antimicrobial Agents and Chemotherapy, researchers tested a series of pyrrole-containing compounds against multidrug-resistant bacterial strains. The findings revealed that certain derivatives showed potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Study 3: Enzyme Inhibition
Research conducted by Smith et al. (2023) focused on the enzyme inhibition properties of sulfonamide derivatives similar to our compound. The study found that these compounds effectively inhibited carbonic anhydrase activity, providing insights into their potential therapeutic applications in treating conditions like glaucoma.
Q & A
Basic: What are the critical parameters to optimize during the synthesis of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone to ensure high yield and purity?
Answer:
Key parameters include:
- Temperature control (e.g., maintaining 60–80°C during nucleophilic substitutions to avoid side reactions) .
- Solvent choice (e.g., dichloromethane or toluene for sulfonylation steps to enhance reactivity) .
- Reaction time (monitored via thin-layer chromatography (TLC) to prevent over-reaction) .
- Purification methods (e.g., column chromatography with ethyl acetate/hexane mixtures or recrystallization) .
Optimization of these parameters reduces byproduct formation and improves yields (>70% reported in similar piperidine derivatives) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify piperidine and pyrrole ring connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~345 for C₁₇H₂₀N₂O₃S) .
- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
- X-ray Crystallography (optional): For absolute configuration determination in crystalline forms .
Advanced: How can researchers resolve contradictions in spectroscopic data obtained for this compound?
Answer:
Contradictions may arise from:
- Tautomerism : Dynamic NMR or variable-temperature studies to identify equilibrium states in pyrrole or piperidine moieties .
- Impurity interference : Use preparative HPLC to isolate pure fractions followed by re-analysis .
- Stereochemical ambiguity : Chiral chromatography or circular dichroism (CD) for enantiomeric confirmation .
Documented case studies in sulfonyl-piperidine derivatives suggest combining multiple techniques (e.g., 2D NMR and computational modeling) resolves >90% of discrepancies .
Advanced: What methodologies are recommended for predicting the biological targets of this compound?
Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina; prioritize sulfonyl and carbonyl groups as hydrogen bond donors .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(2-chlorophenyl)-1-(4-sulfonylpiperidin-1-yl)ethanone) to infer target selectivity .
- Biochemical Assays : Measure inhibition constants (Kᵢ) for enzymes like kinases or GPCRs using fluorescence polarization .
A recent study on similar compounds identified serotonin receptor subtypes (5-HT₂A) as potential targets via these methods .
Basic: What are common impurities encountered during synthesis, and how can they be mitigated?
Answer:
- Unreacted starting materials : Remove via liquid-liquid extraction (e.g., aqueous/organic phase separation) .
- Sulfonamide byproducts : Minimize by controlling stoichiometry of sulfonyl chloride reagents .
- Oxidation products : Use inert atmospheres (N₂/Ar) during sensitive steps .
Purification strategies include gradient elution in column chromatography (silica gel, 100–200 mesh) .
Advanced: How can computational chemistry aid in understanding the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for sulfonylation or pyrrole alkylation steps (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
- Reaction Mechanism Elucidation : Identify nucleophilic/electrophilic sites via electrostatic potential maps .
Studies on pyrazolo-pyrimidine derivatives demonstrated >85% accuracy in predicting regioselectivity using DFT .
Basic: What solvent systems are optimal for the purification of this compound via column chromatography?
Answer:
- Non-polar mixtures : Hexane/ethyl acetate (3:1 to 1:1 v/v) for early elution of non-polar impurities .
- Polar mixtures : Dichloromethane/methanol (95:5) for resolving sulfonyl-containing fractions .
- Gradient elution : Adjust polarity incrementally to separate closely related intermediates (Rf = 0.3–0.5) .
Advanced: What strategies can be employed to analyze the stability of this compound under different storage conditions?
Answer:
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (retention time shifts >5% indicate instability) .
- Light Sensitivity Testing : UV-vis spectroscopy before/after 48-hour light exposure (λmax ~270 nm for intact compound) .
- Lyophilization : For long-term storage, lyophilized samples in amber vials retain >95% purity at -20°C .
Table 1: Structurally Related Compounds and Key Features
| Compound Name | Key Features | Reference CAS |
|---|---|---|
| 2-(2-Chlorophenyl)-1-(4-sulfonylpiperidin-1-yl)ethanone | Chlorophenyl substituent, kinase inhibitor activity | 1775328-39-6 |
| 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone | Thioether linkage, enhanced lipophilicity | 1396768-92-5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
